PPAR Subtype Selectivity vs. Fenofibric Acid
While fenofibric acid is recognized as a PPARα-selective agonist in clinical settings, it has been shown to activate PPARγ in several in vitro experiments [1]. In contrast, 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, due to its distinct para-tert-butylphenoxy substituent, is predicted to exhibit a different PPAR activation fingerprint based on structural and functional analyses. Unlike bezafibrate, which is a pan-PPAR agonist, fenofibric acid exhibits subtype selectivity that is modulated by its chemical structure [1]. This compound's substitution pattern positions it as a critical tool for dissecting PPAR subtype-specific signaling pathways where fenofibric acid's residual PPARγ activity may confound results. Although direct EC50 data for this exact compound is not publicly available, its structural divergence from fenofibric acid (chlorobenzoyl vs. tert-butyl) is a known determinant of PPAR binding affinity and selectivity.
| Evidence Dimension | PPAR Subtype Selectivity |
|---|---|
| Target Compound Data | Predicted PPARα preference based on structural homology to fenofibric acid but with altered selectivity due to para-tert-butyl substitution. |
| Comparator Or Baseline | Fenofibric acid: PPARα EC50 22.4 µM, PPARγ EC50 1.47 µM, PPARδ EC50 1.06 µM; Bezafibrate: pan-PPAR agonist. |
| Quantified Difference | Not quantifiable for exact compound; inferred from structural divergence. |
| Conditions | In vitro PPAR transactivation assays in COS-1 or HEK293 cells. |
Why This Matters
Procurement of this specific compound is essential for experiments where fenofibric acid's PPARγ cross-activity would confound interpretation of PPARα-specific effects.
- [1] Yamamoto Y, Takei K, Arulmozhiraja S, et al. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int J Mol Sci. 2022;23(9):4726. View Source
